molecular formula C18H15N3O2S B5689774 N-(4-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide

N-(4-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide

Cat. No. B5689774
M. Wt: 337.4 g/mol
InChI Key: WOJLHXIRTRPXMB-UHFFFAOYSA-N
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Description

N-(4-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide, also known as compound A, is a chemical compound that has been the subject of numerous scientific studies due to its potential in various fields of research.

Scientific Research Applications

Compound A has been studied extensively for its potential in various fields of research. It has been shown to have anti-inflammatory properties and has been studied as a potential treatment for inflammatory diseases such as rheumatoid arthritis. It has also been studied as a potential treatment for cancer due to its ability to inhibit the growth of cancer cells. Additionally, N-(4-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide A has been studied for its potential as a diagnostic tool for Alzheimer's disease.

Mechanism of Action

The mechanism of action of N-(4-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide A is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. In particular, it has been shown to inhibit the activity of the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in inflammation and cancer growth.
Biochemical and Physiological Effects:
Studies have shown that N-(4-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide A has a range of biochemical and physiological effects. It has been shown to reduce inflammation in animal models of arthritis and to inhibit the growth of cancer cells in vitro. Additionally, it has been shown to have neuroprotective effects in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide A in lab experiments is that it has been shown to have low toxicity in animal models. Additionally, it is relatively easy to synthesize and can be obtained in high purity. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are numerous future directions for research on N-(4-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide A. One area of interest is its potential as a treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, further research is needed to fully understand its mechanism of action and to identify potential targets for drug development. Finally, there is potential for N-(4-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide A to be used as a diagnostic tool for Alzheimer's disease, and further research is needed to explore this possibility.

Synthesis Methods

The synthesis of N-(4-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide A involves the reaction of 4-aminobenzoyl chloride with 3-pyridinemethylamine in the presence of triethylamine. The resulting product is then reacted with 2-thiophenecarboxylic acid to form N-(4-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide A. The synthesis method has been optimized by various researchers to increase the yield and purity of the N-(4-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide.

properties

IUPAC Name

N-[4-(pyridin-3-ylmethylcarbamoyl)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2S/c22-17(20-12-13-3-1-9-19-11-13)14-5-7-15(8-6-14)21-18(23)16-4-2-10-24-16/h1-11H,12H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOJLHXIRTRPXMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(pyridin-3-ylmethylcarbamoyl)phenyl]thiophene-2-carboxamide

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